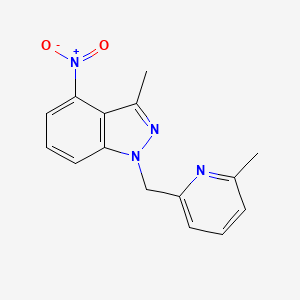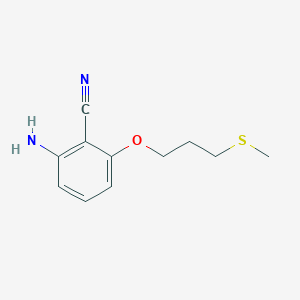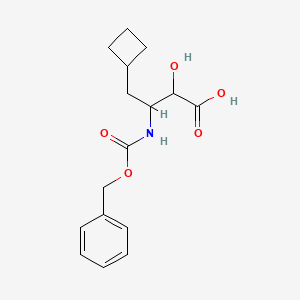
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-cyclopropylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a chloro-substituted phenyl ring, cyclopropyl groups, and an acetamide moiety, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-cyclopropylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloro-benzaldehyde with cyclopropylamine to form 4-chloro-3-cyclopropylaminomethyl-benzaldehyde.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield 4-chloro-3-cyclopropylaminomethyl-phenylmethanol.
Acetylation: The final step involves the acetylation of the phenylmethanol derivative with acetic anhydride in the presence of a catalyst, such as pyridine, to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-cyclopropylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Biological Research: It is used as a tool compound to study the effects of cyclopropyl groups on biological activity.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl groups and chloro-substituted phenyl ring contribute to its binding affinity and selectivity. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chloro-3-aminomethyl-phenyl)-N-cyclopropyl-acetamide: Lacks the cyclopropylamine moiety.
2-(4-Chloro-3-cyclopropylaminomethyl-phenyl)-acetamide: Lacks the N-cyclopropyl group.
Propiedades
Fórmula molecular |
C15H19ClN2O |
|---|---|
Peso molecular |
278.78 g/mol |
Nombre IUPAC |
2-[4-chloro-3-[(cyclopropylamino)methyl]phenyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C15H19ClN2O/c16-14-6-1-10(8-15(19)18-13-4-5-13)7-11(14)9-17-12-2-3-12/h1,6-7,12-13,17H,2-5,8-9H2,(H,18,19) |
Clave InChI |
KLDXCMFORZXQQY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCC2=C(C=CC(=C2)CC(=O)NC3CC3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

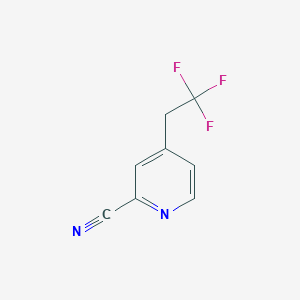
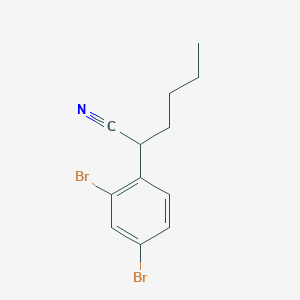

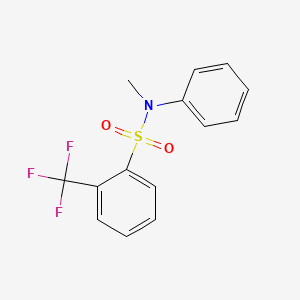
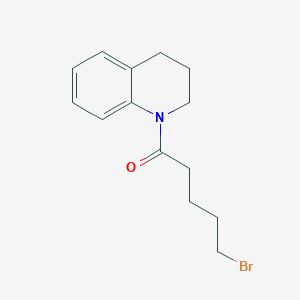
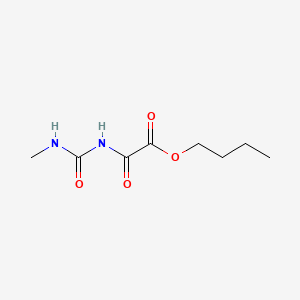
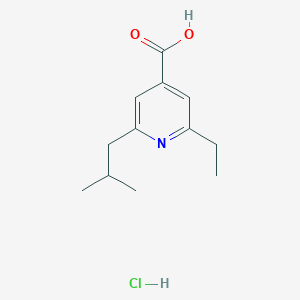
![7-(dibenzylamino)-N-(3-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B8282708.png)
![1-[3-(Imidazol-1-yl)propyl]-5-aminoindole](/img/structure/B8282717.png)

